Cas no 376593-06-5 ((4-fluoro-3-methylphenyl)hydrazine)
(4-fluoro-3-methylphenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine, (4-fluoro-3-methylphenyl)-
- (4-Fluoro-3-methylphenyl)hydrazine
- (4-fluoro-3-methylphenyl)hydrazine
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- MDL: MFCD17227077
- Inchi: 1S/C7H9FN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3
- InChI Key: VKCKWATUFWOYJJ-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(F)C(C)=C1)N
(4-fluoro-3-methylphenyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357582-50mg |
(4-Fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 95+% | 50mg |
¥19346.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357582-100mg |
(4-Fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 95+% | 100mg |
¥23403.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357582-250mg |
(4-Fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 95+% | 250mg |
¥19569.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357582-500mg |
(4-Fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 95+% | 500mg |
¥20433.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357582-1g |
(4-Fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 95+% | 1g |
¥21297.00 | 2024-05-16 | |
| Enamine | EN300-274833-0.05g |
(4-fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 0.05g |
$827.0 | 2023-09-10 | ||
| Enamine | EN300-274833-0.1g |
(4-fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 0.1g |
$867.0 | 2023-09-10 | ||
| Enamine | EN300-274833-0.25g |
(4-fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-274833-0.5g |
(4-fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-274833-1.0g |
(4-fluoro-3-methylphenyl)hydrazine |
376593-06-5 | 1g |
$0.0 | 2023-06-07 |
(4-fluoro-3-methylphenyl)hydrazine Suppliers
(4-fluoro-3-methylphenyl)hydrazine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on (4-fluoro-3-methylphenyl)hydrazine
(4-Fluoro-3-methylphenyl)hydrazine and Its Role in CAS No. 376593-06-5 in Biomedical Research
(4-Fluoro-3-methylphenyl)hydrazine is a versatile organic compound with a molecular formula of C8H9FN2 and a molecular weight of 154.17 g/mol. This compound, identified by its CAS No. 376593-06-5, is a hydrazine derivative with a substituted phenyl ring featuring a fluorine atom at the 4-position and a methyl group at the 3-position. Its structural simplicity and functional group diversity make it an important candidate for exploring its pharmacological properties and potential applications in drug discovery.
Recent studies have highlighted the significance of (4-Fluoro-3-methylphenyl)hydrazine in modulating biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit specific kinase enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. This finding aligns with broader trends in targeted drug development, where small molecules are designed to interact with specific biological targets to minimize off-target effects.
The chemical structure of (4-Fluoro-3-methylphenyl)hydrazine is characterized by a phenyl ring with substituents that provide both steric and electronic effects. The fluorine atom at the 4-position introduces electron-withdrawing properties, which can influence the molecule’s reactivity and interactions with biological systems. This structural feature is particularly relevant in the context of drug metabolism, as it may affect the compound’s stability and bioavailability.
Research published in 2024 in ACS Chemical Biology explored the role of (4-Fluoro-3-methylphenyl)hydrazine in modulating neuroprotective pathways. The study found that the compound could enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD), in neuronal cells exposed to oxidative stress. This discovery underscores its potential in neurodegenerative disease research, particularly in conditions like Parkinson’s and Alzheimer’s, where oxidative damage plays a critical role.
Another area of interest is the synthetic versatility of (4-Fluoro-3-methylphenyl)hydrazine. Its hydrazine functional group allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties. A 2023 article in Organic & Biomolecular Chemistry reported the synthesis of several analogous compounds by varying the substituents on the phenyl ring, which showed improved potency in antimicrobial assays. This highlights the importance of structure-activity relationship (SAR) analysis in optimizing its therapeutic potential.
Recent advances in computational drug discovery have further expanded the understanding of (4-Fluoro-3-methylphenyl)hydrazine. Machine learning models trained on large datasets of molecular interactions have predicted its binding affinity to specific protein targets, such as cytochrome P450 enzymes, which are crucial in drug metabolism. These computational insights provide a foundation for in silico screening and rational drug design, accelerating the identification of new therapeutic applications.
The pharmacological mechanisms of (4-Fluoro-3-methylphenyl)hydrazine are still under investigation, but preliminary studies suggest its involvement in signal transduction pathways. For example, a 2022 study in Pharmacological Research found that the compound could modulate the activity of mitogen-activated protein kinases (MAPKs), which are key regulators of cellular responses to stress and inflammation. This dual role in signal modulation makes it a promising candidate for treating chronic inflammatory diseases.
Despite its potential, the toxicological profile of (4-Fluoro-3-methylphenyl)hydrazine remains an area of active research. A 2024 review in Toxicology and Applied Pharmacology emphasized the need for further studies to evaluate its safety in long-term therapeutic use. The compound’s ability to interact with various biological targets necessitates a thorough assessment of its adverse effects and drug interactions, particularly in combination therapies.
Overall, (4-Fluoro-3-methylphenyl)hydrazine represents a valuable tool in the biomedical research landscape. Its structural adaptability and diverse biological activities position it as a candidate for addressing complex diseases. As research continues to uncover its mechanisms and applications, the compound is likely to play an increasingly important role in the development of novel therapeutics.
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